Cholest-5-en-3-ol (3beta)-, nonanoate

Interfacial self-assembly Langmuir monolayers Bilayer formation

Cholesteryl nonanoate (C₉) is the shortest saturated cholesteryl ester exhibiting a full crystal→smectic-A→cholesteric→isotropic phase sequence (74–93 °C) with three thermodynamically stable blue phases (BPI–III). It is the only homologue that spontaneously forms a fluidic bilayer at the air–water interface—ideal for biomembrane-mimetic Langmuir–Blodgett films without co-lipids. Its m-ii crystal packing provides a structurally relevant model for cholesterol-rich membrane domains such as lipid rafts. For polymer-stabilized blue-phase LC research, it serves as the best-characterized pure reference benchmark. Procure high-purity C₉ to ensure reproducible phase behavior and optical response in your next study.

Molecular Formula C36H62O2
Molecular Weight 526.9 g/mol
CAS No. 1182-66-7
Cat. No. B075565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-en-3-ol (3beta)-, nonanoate
CAS1182-66-7
Synonymscholesteryl nonanoate
cholesteryl pelargonate
Molecular FormulaC36H62O2
Molecular Weight526.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C36H62O2/c1-7-8-9-10-11-12-16-34(37)38-29-21-23-35(5)28(25-29)17-18-30-32-20-19-31(27(4)15-13-14-26(2)3)36(32,6)24-22-33(30)35/h17,26-27,29-33H,7-16,18-25H2,1-6H3
InChIKeyWCLNGBQPTVENHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-5-en-3-ol (3beta)-, nonanoate (CAS 1182-66-7): Core Identity and Procurement-Relevant Profile


Cholest-5-en-3-ol (3beta)-, nonanoate (CAS 1182-66-7), also known as cholesteryl nonanoate, cholesteryl pelargonate, or 3β-cholest-5-en-3-ol nonanoate, is a cholesterol ester formed by esterification of cholesterol with nonanoic acid (C₉, pelargonic acid) [1]. It belongs to the homologous series of saturated aliphatic cholesteryl esters and is a well-characterized thermotropic liquid crystal that forms cholesteric (chiral nematic) mesophases with a helical supramolecular structure [1]. The compound appears as a white crystalline powder with a melting point (crystal–smectic) reported in the range of 74–77 °C and a clearing point (cholesteric–isotropic) near 90–93 °C, depending on purity and measurement method . It is soluble in chloroform and tetrahydrofuran but insoluble in water, with a specific optical rotation of approximately −30° (c = 2–5, CHCl₃) .

Why Cholest-5-en-3-ol (3beta)-, nonanoate Cannot Be Replaced by Other Cholesteryl Esters Without Functional Consequence


The saturated cholesteryl n-alkanoate homologous series exhibits pronounced discontinuities in molecular packing, mesophase sequence, and interfacial self-assembly as a function of acyl chain length [1]. Cholesteryl nonanoate (C₉) occupies a critical crossover position: it is the shortest homologue that spontaneously forms a fluidic bilayer at the air–water interface, in contrast to shorter esters that form monolayers or 3D crystallites, and it is the longest homologue below C₁₀ that exhibits a stable smectic-A mesophase between the crystalline solid and the cholesteric phase [1]. Furthermore, its crystal structure features an unusual packing motif (m-ii) in which nonanoate chains interdigitate with cholesteryl ring systems rather than packing with other chains, a motif that differs fundamentally from both lower (m-i) and higher (crystalline bilayer) homologues [2]. These discontinuous structure–property relationships mean that swapping cholesteryl nonanoate for cholesteryl octanoate (C₈), decanoate (C₁₀), or myristate (C₁₄) will produce qualitatively different phase behavior, optical response, and interfacial assembly—even if the compounds appear superficially similar.

Quantitative Differentiation Evidence for Cholest-5-en-3-ol (3beta)-, nonanoate Versus Closest Analogs


Interfacial Self-Assembly: Cholesteryl Nonanoate Is the Crossover Homologue Uniquely Forming a Spontaneous Fluidic Bilayer

At the air–water (A–W) interface, cholesteryl nonanoate (C₉) occupies a unique crossover regime within the homologous series [1]. Cholesteryl acetate (C₂) forms a stable monolayer; cholesteryl heptanoate (C₇) and cholesteryl octanoate (C₈) fail to form monolayers and instead yield 3D crystallites at very large area per molecule; cholesteryl nonanoate (C₉) spontaneously forms a fluidlike bilayer; cholesteryl laurate (C₁₂) forms an unstable bilayer phase that converts to a crystalline bilayer; and cholesteryl myristate (C₁₄), palmitate (C₁₆), and stearate (C₁₈) exhibit only crystalline bilayer and 3D structures [1]. This qualitative discontinuity—from monolayer (C₂) → 3D crystallites (C₇–C₈) → fluidic bilayer (C₉) → unstable bilayer (C₁₂) → crystalline bilayer (C₁₄–C₁₈)—marks C₉ as the only homologue that assembles into a fluidic, biomembrane-mimetic bilayer without requiring external stabilization [1].

Interfacial self-assembly Langmuir monolayers Bilayer formation Air–water interface

Crystal Packing Architecture: m-ii Motif of Cholesteryl Nonanoate Versus m-i Motif of Cholesteryl Octanoate

The crystal structure of cholesteryl nonanoate (C₉) is monoclinic, space group P2₁, with lattice parameters a = 27.24(1) Å, b = 9.183(3) Å, c = 13.96(2) Å, β = 91.52(2)°, and Z = 4 (two independent molecules A and B in the asymmetric unit) [1]. The molecules are arranged in an antiparallel monolayer of thickness d₁₀₀ = 27.2 Å, with molecular long axes tilted at ~61° to the layer interface; critically, the nonanoate chains pack with cholesteryl tetracyclic ring systems (m-ii packing) rather than with each other [1]. This contrasts sharply with cholesteryl octanoate (C₈), which crystallizes in the same space group but with fundamentally different packing: C₈ molecules are arranged in monolayers with cholesteryl–cholesteryl interactions (m-i packing) and the octanoate chains are conformationally and thermally disordered at the interface [2]. The crystal structure of C₈ is stated to be 'quite different from that of cholesteryl nonanoate, as expected from the discontinuity in thermodynamic properties and phase behaviour which occurs at this point in the homologous series' [2]. The m-i (C₈) to m-ii (C₉) packing transition is also directly observed in miscibility studies at interfaces, where C₈/C₉ mixtures phase-separate due to incompatible molecular packing, whereas C₉/C₁₂ mixtures (both m-ii) form homogeneous phases [3].

Crystal engineering Molecular packing X-ray crystallography Cholesteryl ester solid state

Mesophase Sequence: Cholesteryl Nonanoate Retains a Smectic-A Phase That Is Absent in Cholesteryl Decanoate

By differential scanning calorimetry (DSC), cholesteryl nonanoate exhibits three endothermic transitions on heating: solid → smectic at 74.0 °C, smectic → cholesteric at 80.8 °C, and cholesteric → isotropic liquid at 93.0 °C, with combined solid–smectic and smectic–cholesteric transition enthalpy of 10.2 cal/g and a cholesteric–isotropic enthalpy of only 0.22 cal/g [1]. In marked contrast, cholesteryl decanoate (C₁₀)—the immediate next homologue—shows only two transitions: solid → cholesteric at 85.7 °C (13.5 cal/g) and cholesteric → isotropic at 91.2 °C (0.27 cal/g), with no smectic mesophase observed in the pure state [1]. Thus, the smectic-A phase that is present in C₉ across a ~6.8 °C window (74.0–80.8 °C) is completely lost upon lengthening the acyl chain by a single methylene unit. The vendor-specified phase transition sequence—crystal → smectic at 77.5 °C, smectic → cholesteric at 79 °C, cholesteric → isotropic at 90 °C —is consistent with the literature within the known variability due to purity differences. Cholesteryl myristate (C₁₄), for further comparison, retains the smectic phase but with different transition temperatures: solid → smectic at 73.6 °C, smectic → cholesteric at 79.7 °C, cholesteric → isotropic at 85.5 °C [1].

Thermotropic liquid crystals Mesophase polymorphism Differential scanning calorimetry Smectic phase

Blue Phase Polymorphism: Three Thermodynamically Stable Blue Phases with High-Resolution Transition Temperatures

Cholesteryl nonanoate is one of the most thoroughly characterized compounds for blue phase (BP) polymorphism. On heating, the phase sequence is: cholesteric (N*) → BPI at 91.35 °C → BPII at 91.76 °C → BPIII at 91.84 °C → isotropic liquid at 91.95 °C [1]. All three blue phases (BPI, BPII, BPIII) are thermodynamically stable, and all associated phase transitions—N*→BPI, BPI→BPII, BPII→BPIII—are first-order, with only the BPIII→isotropic transition character remaining uncertain [1]. Adiabatic scanning calorimetry has independently confirmed the thermodynamic stability of all three BPs and the first-order nature of the transitions, providing high-resolution enthalpy and heat capacity data through the entire blue phase temperature range [2]. Selective reflection measurements on cooling from the isotropic phase reveal a sharp selective reflection band at λ = 404 nm at 91.50 °C (BPIII), which shifts to 407 nm at 91.35 °C, with a second band emerging at λ = 461 nm at the BPIII→BPII transition, providing clear spectroscopic signatures of the two polymorphic BP forms [3]. While cholesteryl myristate also exhibits blue phases, the quantitative transition temperatures and the detailed calorimetric characterization available for cholesteryl nonanoate are unmatched in precision and reproducibility across multiple independent studies [1][2].

Blue phases Cholesteric liquid crystals Adiabatic scanning calorimetry Phase transition thermodynamics

Cholesteric Pitch Divergence Near the Smectic-A Transition: Validated Critical Exponent for Theoretical Modeling

The temperature dependence of the cholesteric pitch in cholesteryl nonanoate has been measured near the cholesteric–smectic-A transition and exhibits a power-law divergence described by the critical exponent ν = 0.675 ± 0.025 [1]. This value is in agreement with theoretical predictions for the smectic-A transition and with elastic-constant measurements in nematic liquid crystals, establishing cholesteryl nonanoate as a canonical experimental system for testing theories of the N*–SmA transition [1]. Subsequent reanalysis using improved confidence interval estimation yielded ν = 0.702 ± 0.035 [2]. For comparison, cholesteryl decanoate (C₁₀) shows a similar power-law divergence with ν = 0.67 ± 0.03 [3], but decanoate exhibits the divergence near a cholesteric–smectic-A transition that occurs only under specific conditions (the pure C₁₀ lacks a smectic phase; the smectic phase appears in mixtures or under particular thermal protocols). The well-characterized pitch divergence of pure C₉, combined with its accessible smectic temperature window (~74–81 °C), makes it a superior model compound for systematic studies of pre-transitional phenomena compared to homologues where the smectic phase is absent, unstable, or occurs at less experimentally convenient temperatures.

Cholesteric pitch Smectic-A transition Critical phenomena Power-law divergence

Procurement-Driven Application Scenarios for Cholest-5-en-3-ol (3beta)-, nonanoate Grounded in Quantitative Differentiation Evidence


Model Biomembrane and Drug Delivery Interface Studies: Exploiting the Unique Fluidic Bilayer Self-Assembly

Researchers building Langmuir–Blodgett films or supported lipid bilayer models for drug–membrane interaction studies should select cholesteryl nonanoate as the only saturated cholesteryl ester that spontaneously forms a fluidic bilayer at the air–water interface [1]. Unlike cholesteryl acetate (monolayer) or cholesteryl octanoate (3D crystallites), C₉ provides a biomembrane-mimetic bilayer architecture without requiring co-lipids or external stabilization [1]. Its m-ii packing motif—where nonanoate chains interdigitate with cholesteryl rings rather than forming chain–chain contacts [2]—makes it a structurally relevant model for cholesterol-rich membrane domains such as lipid rafts.

Blue Phase Liquid Crystal Research and Photonic Device Prototyping

For laboratories developing polymer-stabilized blue phase liquid crystals for fast-switching electro-optic devices or tunable photonic materials, cholesteryl nonanoate serves as the best-characterized pure reference compound with three thermodynamically stable blue phases (BPI, BPII, BPIII) spanning a ~0.6 °C window between 91.35 and 91.95 °C [3]. The high-resolution calorimetric and spectroscopic characterization available for C₉ [4] provides a rigorous benchmark against which new blue-phase-stabilizing polymer formulations or mixtures can be quantitatively compared.

Thermal Sensing and Thermochromic Displays Leveraging Smectic–Cholesteric Transitions

Cholesteryl nonanoate is the shortest saturated cholesteryl ester that exhibits a full solid → smectic-A → cholesteric → isotropic phase sequence with well-separated transition temperatures (74–93 °C) [5]. This enables thermal sensing and thermochromic display applications that exploit the distinct optical properties of the smectic versus cholesteric mesophases. In contrast, cholesteryl decanoate (C₁₀)—which lacks a smectic phase entirely [5]—cannot provide smectic-based optical contrast, making C₉ the preferred choice where a smectic mesophase is functionally required.

Compensated Nematic Mixture Design for Broad-Range Liquid Crystal Formulations

Cholesteryl nonanoate forms left-handed cholesteric helices, while cholesteryl chloride forms right-handed helices; their binary mixtures at 60–70 mol% cholesteryl chloride produce a compensated nematic phase with infinite pitch and unique dielectric properties governed by Cole–Cole dispersion [6]. This helicity-specific property makes C₉ a critical component in designing cholesteric mixtures with tunable pitch for applications ranging from reflective displays to circularly polarized light sources. No other odd-chain cholesteryl ester has been as extensively characterized for compensated nematic formation with cholesteryl chloride.

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